molecular formula C7H10O3 B6283070 (2E)-3-(oxolan-2-yl)prop-2-enoic acid CAS No. 124891-24-3

(2E)-3-(oxolan-2-yl)prop-2-enoic acid

Cat. No.: B6283070
CAS No.: 124891-24-3
M. Wt: 142.2
InChI Key:
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Description

(2E)-3-(oxolan-2-yl)prop-2-enoic acid is an organic compound characterized by the presence of an oxolane ring attached to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(oxolan-2-yl)prop-2-enoic acid typically involves the reaction of oxolane derivatives with propenoic acid under specific conditions. One common method includes the use of a base-catalyzed reaction where oxolane is reacted with propenoic acid in the presence of a strong base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(oxolan-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane carboxylic acids.

    Reduction: Reduction reactions can convert the propenoic acid moiety to propanoic acid derivatives.

    Substitution: The oxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include oxolane carboxylic acids, propanoic acid derivatives, and various substituted oxolane compounds.

Scientific Research Applications

(2E)-3-(oxolan-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(oxolan-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The oxolane ring and propenoic acid moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(tetrahydrofuran-2-yl)prop-2-enoic acid: Similar structure with a tetrahydrofuran ring instead of an oxolane ring.

    (2E)-3-(pyrrolidin-2-yl)prop-2-enoic acid: Contains a pyrrolidine ring instead of an oxolane ring.

Uniqueness

(2E)-3-(oxolan-2-yl)prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the oxolane ring provides stability and specific interaction capabilities that are not observed in similar compounds with different ring structures.

Properties

CAS No.

124891-24-3

Molecular Formula

C7H10O3

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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